REACTION_CXSMILES
|
O.[OH-].[Li+].[F:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15].[CH3:17]OS(OC)(=O)=O>O1CCCC1>[F:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH3:17])=[O:10])=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15] |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at approximately 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure at 40° C
|
Type
|
ADDITION
|
Details
|
The residue is diluted in dichloromethane
|
Type
|
CUSTOM
|
Details
|
After decanting
|
Type
|
EXTRACTION
|
Details
|
extracting
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 40° C
|
Type
|
CUSTOM
|
Details
|
The yellow solid obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized from a diethyl ether/petroleum ether mixture in order
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |